molecular formula C9H21ClN2 B12956664 3-Isopropyl-1-methylpiperidin-4-amine hydrochloride

3-Isopropyl-1-methylpiperidin-4-amine hydrochloride

Cat. No.: B12956664
M. Wt: 192.73 g/mol
InChI Key: OJNWEKMMEPOKPE-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H22Cl2N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-methylpiperidin-4-amine hydrochloride typically involves the reaction of 1-methylpiperidin-4-amine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methylpiperidin-4-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of 3-Isopropyl-1-methylpiperidin-4-amine.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-Isopropyl-1-methylpiperidin-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpiperidin-4-amine hydrochloride
  • 3-Isopropyl-1-methylpiperazin-2-one hydrochloride

Uniqueness

3-Isopropyl-1-methylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H21ClN2

Molecular Weight

192.73 g/mol

IUPAC Name

1-methyl-3-propan-2-ylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C9H20N2.ClH/c1-7(2)8-6-11(3)5-4-9(8)10;/h7-9H,4-6,10H2,1-3H3;1H

InChI Key

OJNWEKMMEPOKPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCC1N)C.Cl

Origin of Product

United States

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